REACTION_CXSMILES
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[C:1]1([C:9]#[N:10])([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[NH2:8][CH2:7][C:1]1([CH2:9][NH2:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C1(CCCCC1)(C#N)C#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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CUSTOM
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Details
|
quenched
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Type
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ADDITION
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Details
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by adding H2O (17.0 mL), 2M aqueous NaOH (34.0 mL) and again H2O (17 mL)
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Type
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FILTRATION
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Details
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The suspension was filtered
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Type
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WASH
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Details
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the filter cake was washed with Et2O
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Type
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CUSTOM
|
Details
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the combined filtrates were evaporated to dryness
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Type
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CUSTOM
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Details
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yielding 20.8 g of a clear, colorless liquid
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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NCC1(CCCCC1)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |